molecular formula C7H12N2S B13337927 (1-Propyl-1H-pyrazol-5-yl)methanethiol

(1-Propyl-1H-pyrazol-5-yl)methanethiol

Cat. No.: B13337927
M. Wt: 156.25 g/mol
InChI Key: GIGVQWYVUWBEMI-UHFFFAOYSA-N
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Description

(1-Propyl-1H-pyrazol-5-yl)methanethiol: is an organic compound with the molecular formula C7H12N2S and a molecular weight of 156.25 g/mol . This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a thiol group (-SH) attached to the methylene bridge makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of (1-Propyl-1H-pyrazol-5-yl)methanethiol can be achieved through several methodsFor instance, starting with phenylhydrazine and ethyl acetoacetate, the compound can be synthesized through cyclization, chloride acetylation, substitution, and deacetalization .

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable processes such as continuous flow chemistry.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The thiol group in (1-Propyl-1H-pyrazol-5-yl)methanethiol can undergo oxidation to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Alcohols, amines.

    Substitution: Various alkyl or acyl derivatives.

Scientific Research Applications

Chemistry:

(1-Propyl-1H-pyrazol-5-yl)methanethiol is used as a building block in the synthesis of more complex heterocyclic compounds. Its reactivity makes it valuable in the development of new materials and catalysts .

Biology and Medicine:

Pyrazole derivatives, including this compound, have shown potential in medicinal chemistry. They are investigated for their anti-inflammatory, anti-cancer, and antimicrobial properties .

Industry:

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its unique structure allows for the development of specialized materials with specific properties .

Mechanism of Action

The mechanism of action of (1-Propyl-1H-pyrazol-5-yl)methanethiol is largely dependent on its functional groups. The thiol group can form strong interactions with metal ions, making it useful in chelation therapy and as a ligand in coordination chemistry. The pyrazole ring can interact with various biological targets, influencing enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

  • (1-Methyl-1H-pyrazol-5-yl)methanethiol
  • (1-Phenyl-1H-pyrazol-5-yl)methanethiol
  • (1-Propyl-1H-pyrazol-5-yl)methanamine

Uniqueness:

(1-Propyl-1H-pyrazol-5-yl)methanethiol stands out due to its specific combination of a propyl group and a thiol group attached to the pyrazole ring.

Properties

Molecular Formula

C7H12N2S

Molecular Weight

156.25 g/mol

IUPAC Name

(2-propylpyrazol-3-yl)methanethiol

InChI

InChI=1S/C7H12N2S/c1-2-5-9-7(6-10)3-4-8-9/h3-4,10H,2,5-6H2,1H3

InChI Key

GIGVQWYVUWBEMI-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=CC=N1)CS

Origin of Product

United States

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